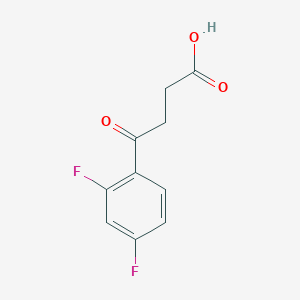

4-(2,4-Difluorophenyl)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYUHFSCTFNDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378877 | |

| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-77-6 | |

| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Difluorobenzoyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE9RZ747H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

CAS Number: 110931-77-6

This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 110931-77-6 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol based on established principles of the Friedel-Crafts acylation reaction.

Materials:

-

1,3-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., nitrogen or argon bubbler) is assembled.

-

Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere. The mixture is cooled in an ice bath.

-

Acylating Agent Addition: Succinic anhydride is added portion-wise to the stirred suspension.

-

Aromatic Substrate Addition: 1,3-Difluorobenzene is added dropwise to the reaction mixture via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Biological Activity and Mechanism of Action

As a synthetic intermediate, this compound is not primarily investigated for its biological activity. Its significance lies in its role as a precursor to Posaconazole. The biological activity of Posaconazole is well-documented and stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Currently, there is no publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound itself. Research efforts are focused on its efficient synthesis and conversion to the final active pharmaceutical ingredient.

Visualization of Synthesis and Logical Relationships

The following diagrams illustrate the synthesis workflow and the chemical transformation at the core of the production of this compound.

Caption: Synthesis workflow of this compound and its role as a Posaconazole intermediate.

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Applications in Research and Drug Development

The primary and currently known application of this compound is its crucial role as a building block in the multi-step synthesis of Posaconazole. Posaconazole is a vital second-generation triazole antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds.

The synthesis of Posaconazole involves the elaboration of the butanoic acid side chain and the introduction of the complex triazole and piperazine moieties. The difluorophenyl group, introduced via the Friedel-Crafts acylation, is a key structural feature of the final drug molecule, contributing to its efficacy and pharmacokinetic profile.

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry. While its own biological properties are not a focus of current research, its role as a key intermediate for the antifungal agent Posaconazole makes its efficient and scalable synthesis a topic of considerable interest. The Friedel-Crafts acylation remains the cornerstone of its production, and further optimization of this process is a continuous endeavor in process chemistry. This guide has provided a summary of the available technical information on this compound to aid researchers and developers in their work.

Physicochemical Properties and Synthetic Applications of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of potent triazole antifungal agents. This document details the compound's known physical and chemical characteristics, outlines general experimental protocols for their determination, and situates the compound within the broader context of antifungal drug development by illustrating its role in the synthesis of Voriconazole and Posaconazole and the biological pathway these drugs target.

Introduction

This compound is a keto acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its function as a crucial building block for the synthesis of second-generation triazole antifungal drugs, including Voriconazole and Posaconazole. These drugs are essential in treating severe systemic fungal infections, particularly in immunocompromised patients. Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions, ensuring purity, and maximizing yield in the manufacturing of these life-saving medications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 110931-77-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈F₂O₃ | [2][3] |

| Molecular Weight | 214.17 g/mol | [2][3] |

| Appearance | White to pale pink solid | [3] |

| Melting Point | 113 - 115 °C | [3] |

| Boiling Point | 366.7 ± 32.0 °C (Predicted) | N/A |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Predicted values vary, typically around 4.5 (for the carboxylic acid group). | N/A |

| logP | Predicted values vary, typically around 1.5-2.0. | N/A |

Experimental Protocols for Physicochemical Property Determination

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like UV-Vis spectroscopy or HPLC after filtration.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which the acid is half-neutralized.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]

Role in Antifungal Drug Synthesis

This compound is a pivotal precursor in the synthesis of Voriconazole and Posaconazole. The general synthetic workflow involves the chemical modification of this starting material to construct the complex core structures of these antifungal agents.

Caption: General workflow from the starting material to final antifungal products.

A more detailed, though still simplified, representation of the initial steps in the synthesis of Posaconazole from 1,3-Difluorobenzene highlights the formation of this compound.[5]

References

Spectroscopic Profile of 3-(2,4-Difluorobenzoyl)propanoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the predicted spectroscopic data for 3-(2,4-Difluorobenzoyl)propanoic acid. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Multiplet | 1H | Ar-H (ortho to C=O) |

| ~6.8-7.0 | Multiplet | 2H | Ar-H |

| ~3.3 | Triplet | 2H | -C(=O)CH₂- |

| ~2.8 | Triplet | 2H | -CH₂COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~165 (dd) | C-F |

| ~163 (dd) | C-F |

| ~133 (d) | Ar-C |

| ~123 (dd) | Ar-C |

| ~112 (dd) | Ar-C |

| ~105 (t) | Ar-C |

| ~35 | -C(=O)CH₂- |

| ~28 | -CH₂COOH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1680-1700 | Strong | C=O stretch (aromatic ketone) |

| 1600-1620, 1480-1520 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 214 | Moderate | [M]⁺ (Molecular Ion) |

| 197 | Low | [M-OH]⁺ |

| 186 | Low | [M-CO]⁺ |

| 169 | Moderate | [M-COOH]⁺ |

| 141 | High | [C₇H₃F₂O]⁺ |

| 113 | Moderate | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like 3-(2,4-Difluorobenzoyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[1] For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[2]

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[3] The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and can be used for comparison with reference spectra.[4]

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, direct insertion using a probe is a common method for electron ionization (EI) mass spectrometry.[5] The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.[6]

-

Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound such as 3-(2,4-Difluorobenzoyl)propanoic acid.

References

An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the production of various pharmaceuticals, including the antifungal agent Posaconazole.[1] This document outlines the primary synthetic methodology, a detailed experimental protocol, and the necessary characterization data for the final product.

Core Synthesis: Friedel-Crafts Acylation

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2][3][4]

The reaction mechanism initiates with the activation of succinic anhydride by aluminum chloride to form a highly electrophilic acylium ion. Subsequently, the electron-rich 1,3-difluorobenzene attacks the acylium ion, leading to the formation of a sigma complex. The aromaticity is then restored through the loss of a proton, yielding the desired product after an aqueous workup to decompose the aluminum chloride complex.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Water | H₂O | 18.02 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,3-difluorobenzene (1.1 molar equivalents) in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical data.

| Property | Value |

| Chemical Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 115-120 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.5-12.5 (br s, 1H, -COOH), 7.90-8.00 (m, 1H, Ar-H), 6.90-7.05 (m, 2H, Ar-H), 3.30 (t, J=6.4 Hz, 2H, -CH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5 (C=O), 178.5 (COOH), 166.0 (d, J=254 Hz, C-F), 163.5 (d, J=254 Hz, C-F), 132.5 (dd, J=10, 3 Hz, Ar-C), 122.0 (dd, J=12, 4 Hz, Ar-C), 112.0 (dd, J=21, 4 Hz, Ar-C), 105.0 (t, J=26 Hz, Ar-C), 33.0 (-CH₂-), 28.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1685 (C=O, ketone), 1615, 1500 (C=C, aromatic), 1270, 1140 (C-F) |

Visualizing the Synthesis and Workflow

To further clarify the synthetic process and the logical flow of the experimental work, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Unraveling the Mechanistic Profile of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: A Review of Current Knowledge

For Immediate Release

Shanghai, China – November 13, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the chemical compound 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. While this compound is available for research purposes and is documented as a chemical intermediate, particularly in the synthesis of antifungal agents like posaconazole, its direct biological targets and signaling pathways remain uncharacterized in published research.

This technical guide addresses the current state of knowledge and provides context by examining a structurally related compound, offering a potential, albeit speculative, framework for future investigation.

Introduction to this compound

This compound is a keto acid derivative of butyric acid, featuring a difluorophenyl group. Its chemical structure suggests potential for biological activity, as the 4-oxobutanoic acid scaffold is present in various biologically active molecules. However, to date, its primary documented utility is as a building block in organic synthesis.

Current Understanding of Biological Activity

Direct studies on the mechanism of action, protein targets, and effects on signaling pathways of this compound are not present in the current body of scientific literature. Therefore, no definitive statements can be made about its pharmacological properties.

Insights from a Structurally Related Compound: Flobufen

To provide a potential avenue for future research, we can examine the known mechanism of a structurally similar compound, flobufen, which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid. Flobufen, an anti-inflammatory and immunomodulatory agent, has been shown to inhibit the production of leukotriene B4 (LTB4)[1]. LTB4 is a potent lipid mediator involved in inflammation.

Potential (but Unconfirmed) Mechanism of Action via LTB4 Inhibition

Speculative Pathway Based on Flobufen

If this compound were to act similarly to flobufen, it might inhibit an enzyme upstream in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX). This would lead to a reduction in LTB4 levels, thereby dampening the inflammatory response.

Below is a hypothetical signaling pathway illustrating this potential mechanism.

Caption: Hypothetical inhibition of the LTB4 pathway.

Quantitative Data and Experimental Protocols

As there are no published studies on the specific biological activity of this compound, quantitative data such as IC50 or Ki values are not available. Similarly, detailed experimental protocols for its biological evaluation have not been described.

For illustrative purposes, the following table demonstrates how such data would be presented if it were available, using the example of a hypothetical enzyme inhibition study.

| Target Enzyme | Assay Type | Parameter | Value (µM) | Compound |

| 5-Lipoxygenase | Cell-based | IC50 | Data Not Available | This compound |

| 5-Lipoxygenase | Biochemical | Ki | Data Not Available | This compound |

Illustrative Experimental Workflow

Should research be undertaken to determine the mechanism of action, a typical experimental workflow might involve initial screening followed by more detailed mechanistic studies.

Caption: A generalized workflow for mechanism of action studies.

Conclusion and Future Directions

Future research should focus on initial biological screening of this compound against a panel of enzymes, particularly those involved in inflammatory pathways, to identify any potential targets. Subsequent studies would be required to validate these targets and elucidate the precise signaling pathways involved. Such research would be invaluable in determining if this compound has a pharmacological role beyond its current use in chemical synthesis.

References

The Pivotal Role of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid in Antifungal Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenyl)-4-oxobutanoic acid is a key chemical intermediate whose significance is prominently highlighted in the synthesis of advanced antifungal agents. This technical guide delves into the core biological relevance of this compound by examining its application in the synthesis of Posaconazole, a potent triazole antifungal drug. While direct biological activity of this compound is not extensively documented, its role as a critical building block underscores its importance in the pharmaceutical industry. This document provides a detailed overview of the synthetic pathway leading to Posaconazole, with a focus on the experimental protocols and quantitative data associated with the initial steps involving this compound. Furthermore, signaling pathways affected by the final product, Posaconazole, are illustrated to provide a comprehensive understanding of the biological context.

Introduction: The Biological Significance of a Synthetic Intermediate

This compound is a substituted aromatic ketoacid. Although not recognized for its own pharmacological effects, its true value lies in its utility as a precursor in the multi-step synthesis of complex, biologically active molecules. Its chemical structure provides a versatile scaffold for the elaboration of more intricate molecular architectures.

One of the most notable applications of this compound is in the production of the antifungal agent Posaconazole. Posaconazole is a broad-spectrum triazole antifungal used in the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death.

This guide will focus on the initial, critical steps of the Posaconazole synthesis, starting from the formation of this compound and its subsequent conversion, which lays the foundation for the final complex structure of Posaconazole.

Synthetic Pathway Overview: From Precursor to a Key Intermediate of Posaconazole

The synthesis of Posaconazole is a complex process that involves several key transformations. The initial phase of this synthesis focuses on the construction of a core fragment derived from this compound. The key steps are:

-

Friedel-Crafts Acylation: The synthesis begins with the reaction of 1,3-difluorobenzene and succinic anhydride under Friedel-Crafts conditions to yield this compound.

-

Wittig Reaction: The resulting ketoacid then undergoes a Wittig reaction to introduce a methylene group, forming 4-(2,4-difluorophenyl)-pent-4-enoic acid.

These initial steps are crucial for establishing the necessary carbon skeleton and functional groups for subsequent cyclization and elaboration into the final Posaconazole molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for the initial steps of the Posaconazole synthesis involving this compound.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Starting Material 1 | 1,3-Difluorobenzene | [1] |

| Starting Material 2 | Succinic anhydride | [1] |

| Catalyst | Aluminum chloride | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | Not specified | |

| Reaction Time | Not specified | |

| Yield | Not specified | |

| Purity (HPLC) | 97% | [1] |

Table 2: Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid via Wittig Reaction

| Parameter | Value | Reference |

| Starting Material | This compound | [1][2] |

| Reagent | Methyltriphenylphosphonium bromide | [1][2] |

| Base | Sodium tert-butoxide or Sodium hexamethyldisilazane | [1][2] |

| Solvent | Toluene or Tetrahydrofuran | [1][2] |

| Reaction Temperature | 60-75°C | [1][2] |

| Reaction Time | 5-12 hours | [1][2] |

| Yield | 89% (as a white solid) | [2] |

| Purity (HPLC) | 99.0% | [2] |

Detailed Experimental Protocols

Synthesis of this compound (Friedel-Crafts Acylation)

This protocol is based on the general principles of Friedel-Crafts acylation as described in the context of Posaconazole synthesis[1].

Materials:

-

1,3-Difluorobenzene

-

Succinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Water

Procedure:

-

To a suitable reaction vessel, charge dichloromethane and cool to 0-5 °C.

-

Slowly add aluminum chloride to the cooled solvent with stirring.

-

Add succinic anhydride to the mixture.

-

Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

-

Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to afford this compound with a purity of 97% as determined by HPLC[1].

Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid (Wittig Reaction)

This protocol is derived from patent literature describing the synthesis of Posaconazole intermediates[1][2].

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Sodium tert-butoxide

-

Toluene

-

Water

-

Dichloromethane

-

Hydrochloric acid, aqueous solution

Procedure:

-

To a reaction flask under a nitrogen atmosphere, add this compound (1 kg) and methyltriphenylphosphonium bromide (2.2 kg) in toluene (10 L) at room temperature[1].

-

Cool the reaction mixture to 10-15 °C[1].

-

Add sodium tert-butoxide (1.12 kg) and heat the mixture to 60-65 °C for 5 hours[1].

-

Cool the reaction to 10 °C and add water (10 L)[1].

-

Raise the temperature to 30 °C and separate the toluene and aqueous layers[1].

-

Wash the aqueous layer with dichloromethane (5 L) and stir for 15 minutes[1].

-

Adjust the pH of the aqueous layer to 2-3 using 10% aqueous hydrochloric acid, which will cause a solid to precipitate[1].

-

Filter the solid, wash with water, and dry to obtain 4-(2,4-difluorophenyl)-pent-4-enoic acid[1]. The yield is reported to be 0.89 kg with an HPLC purity of 97%[1]. An alternative procedure reports a purity of 99.0%[2].

Visualized Workflows and Pathways

Experimental Workflow for the Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid

Caption: Synthetic workflow for the preparation of a key Posaconazole intermediate.

Signaling Pathway Inhibited by the Final Product, Posaconazole

Caption: Mechanism of action of Posaconazole on the ergosterol biosynthesis pathway.

Conclusion

While this compound may not exhibit direct biological activity of therapeutic interest, its role as a key starting material in the synthesis of potent drugs like Posaconazole makes it a compound of high importance for medicinal chemists and process development scientists. The synthetic route detailed in this guide highlights the practical application of fundamental organic reactions to construct complex molecular architectures. A thorough understanding of the synthesis and handling of such intermediates is paramount for the efficient and scalable production of life-saving medications. Future research may explore the potential of this and similar scaffolds in the development of new therapeutic agents.

References

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, chemical properties, and known biological significance, with a focus on its role in the development of antifungal agents.

Chemical and Physical Properties

This compound is a keto acid aromatic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 110931-77-6 | [1] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1] |

| Molecular Weight | 214.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(2,4-Difluorobenzoyl)propanoic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water. | [2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine atoms), and two methylene (-CH₂-) groups of the butanoic acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (with C-F coupling), and the two methylene carbons. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretches for both the ketone and carboxylic acid, and C-F stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of water, CO, and cleavage of the butanoic acid chain. |

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[2]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1,3-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add succinic anhydride portion-wise at a temperature maintained between 0-5 °C.

-

After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure this compound.

Biological Activity and Applications

The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole.[3][4][5]

Intermediate for Posaconazole

Posaconazole is a potent antifungal agent used in the treatment and prophylaxis of invasive fungal infections. The synthesis of Posaconazole involves multiple steps, with this compound serving as a key building block for the difluorophenyl moiety of the final drug molecule.

Antifungal Activity of Posaconazole

The antifungal activity of Posaconazole against various pathogenic fungi is well-documented. The following table summarizes its minimum inhibitory concentrations (MICs) for a range of fungal species.

| Fungal Species | Posaconazole MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | ≤0.015 - 1 | [3] |

| Aspergillus flavus | 0.03 - 1 | [3] |

| Aspergillus niger | 0.03 - 1 | [3] |

| Aspergillus terreus | 0.06 - 2 | [3] |

| Candida albicans | ≤0.015 - 1 | [3] |

| Candida glabrata | 0.03 - 8 | [3] |

| Candida krusei | 0.06 - 1 | [3] |

| Cryptococcus neoformans | 0.03 - 0.5 | [3] |

Mechanism of Action of Triazole Antifungals

Posaconazole, like other triazole antifungals, exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death.

References

- 1. 110931-77-6|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Posaconazole: An Oral Triazole with an Extended Spectrum of Activity | Semantic Scholar [semanticscholar.org]

- 5. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Research Applications of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a fluorinated aromatic ketoacid, serves as a pivotal building block in synthetic organic and medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole, the inherent structural motifs of this compound—a difluorophenyl group and a butanoic acid chain—present a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the synthesis, known applications, and, most importantly, the latent research potential of this compound and its derivatives. By examining the biological activities of molecules derived from this core structure, we aim to illuminate promising avenues for future drug discovery efforts in oncology, metabolic disorders, and anti-inflammatory research.

Core Compound Synthesis and Chemical Properties

This compound is most commonly synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

General Synthesis Workflow

The synthesis process follows a well-defined, logical flow from starting materials to the final purified product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a representative synthesis:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0-5°C in an ice bath.

-

Reagent Addition: A solution of succinic anhydride (1.0 eq) and 1,3-difluorobenzene (1.1 eq) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: The reaction mixture is stirred vigorously at 0-5°C for 2-4 hours, then allowed to warm to room temperature and stirred for an additional 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This quenching step should be performed slowly in a well-ventilated fume hood.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, followed by a saturated brine solution.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent like toluene to yield this compound as a crystalline solid.

Established Application: Intermediate for Posaconazole

The primary industrial application of this compound is as a crucial precursor in the multi-step synthesis of Posaconazole. Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.

Mechanism of Action of Posaconazole

Posaconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterols, increased membrane permeability, and ultimately, the inhibition of fungal growth and replication.[1][2]

Caption: Posaconazole's mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Potential Research Application: Anticancer Agents

Recent studies have highlighted the potential of derivatives synthesized from a similar 2,4-difluorophenyl scaffold in oncology. Specifically, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] This suggests that the this compound core can be a valuable starting point for developing novel anticancer therapeutics.

Cytotoxic Activity of Hydrazone Derivatives

Hydrazone-containing compounds derived from the core structure have shown potent activity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines.[4] The mechanism is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 kinase pathway, and the induction of apoptosis.

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone 9f (N'-(4-methylbenzylidene)) | PPC-1 (Prostate) | 1.8 ± 0.2 | [3] |

| Hydrazone 9f (N'-(4-methylbenzylidene)) | A375 (Melanoma) | 3.2 ± 0.4 | [3] |

| Hydrazone 9e (N'-(4-bromobenzylidene)) | PPC-1 (Prostate) | 3.6 ± 0.3 | [3] |

| Hydrazone 9e (N'-(4-bromobenzylidene)) | A375 (Melanoma) | 5.0 ± 0.9 | [3] |

| Hydrazone 9c (N'-(4-chlorobenzylidene)) | A375 (Melanoma) | 8.8 ± 1.2 | [3] |

| Hydrazone 7b ((5-nitrothiophen-2-yl)methylene) | A375 (Melanoma) | 9.9 ± 1.1 | [3] |

Table 1: In Vitro Cytotoxicity of select 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives after 72 hours of incubation. Data extracted from scientific literature.[3]

Experimental Protocols for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period, typically 72 hours.[3]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay is used to study cell migration, a key process in cancer metastasis.

-

Monolayer Culture: Cells are grown in a 24-well plate until they form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a straight scratch or "wound" in the cell monolayer.[6]

-

Imaging (Time 0): The wells are gently washed to remove detached cells, and fresh medium (often with the test compound) is added. The first images of the scratch are captured using a microscope.

-

Incubation and Monitoring: The plate is incubated, and images of the same wound area are taken at regular intervals (e.g., 8, 12, 24 hours).

-

Analysis: The area of the gap is measured over time using image analysis software (like ImageJ). A reduction in the wound area indicates cell migration. The inhibitory effect of the test compounds on cell migration can be quantified by comparing the rate of wound closure to untreated control cells.[6]

Potential Research Application: Enzyme Inhibition

The butanoic acid scaffold is present in numerous enzyme inhibitors. Derivatives of 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of glycolic acid oxidase (GAO).[6] This enzyme is involved in the metabolism of glycolate to oxalate; its inhibition is a therapeutic strategy for conditions like primary hyperoxaluria, which is characterized by excessive oxalate production.

Inhibition of Glycolic Acid Oxidase

Studies have shown that introducing large, lipophilic substituents at the 4-position of the 2,4-dioxobutanoic acid structure leads to potent, competitive inhibitors of GAO.[6] While this compound itself has not been reported as a direct GAO inhibitor, its structure provides a template for the design of such inhibitors.

| Compound Derivative | Enzyme Source | I₅₀ (M) | Reference |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine Liver | 6 x 10⁻⁸ | [6] |

| 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | Porcine Liver | 6 x 10⁻⁸ | [6] |

Table 2: In Vitro Inhibition of Glycolic Acid Oxidase by 4-substituted 2,4-dioxobutanoic acid derivatives.[6]

Potential Signaling Pathway and Therapeutic Target

Inhibition of glycolic acid oxidase directly impacts the pathway that converts glycolate to oxalate, a key process in certain metabolic diseases.

Caption: Therapeutic targeting of Glycolic Acid Oxidase to prevent oxalate overproduction.

Conclusion and Future Directions

While this compound is well-established as a pharmaceutical intermediate, its true potential as a foundational scaffold for drug discovery is only beginning to be explored. The presence of the difluorophenyl moiety, a common feature in modern pharmaceuticals for enhancing metabolic stability and binding affinity, combined with a reactive carboxylic acid handle, makes it an attractive starting point for chemical library synthesis.

Future research should focus on:

-

Direct Biological Screening: Evaluating the core compound itself for baseline activity in various assays.

-

Diversity-Oriented Synthesis: Utilizing the carboxylic acid and ketone functionalities to generate a wide array of derivatives, including amides, esters, heterocycles, and more complex hydrazones.

-

Target Identification: For active derivatives, employing modern chemical biology techniques to identify their specific molecular targets and elucidate their mechanisms of action.

The existing data on its derivatives strongly suggests that the this compound core is a privileged structure with significant untapped potential for developing next-generation therapeutics in oncology and metabolic diseases.

References

- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 2. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

4-(2,4-Difluorophenyl)-4-oxobutanoic acid material safety data sheet (MSDS)

This technical guide provides comprehensive safety and handling information for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, targeted towards researchers, scientists, and professionals in drug development. The information is compiled from various Material Safety Data Sheets (MSDS) and chemical data sources.

Chemical Identification and Properties

This compound is a laboratory chemical used in scientific research and development, including the manufacture of other substances.[1] It is also known as 3-(2,4-Difluorobenzoyl)propanoic acid.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 110931-77-6[1][2] |

| Molecular Formula | C10H8F2O3[1][2] |

| Molecular Weight | 214.17 g/mol [2] |

| Synonyms | 3-(2,4-Difluorobenzoyl)propanoic acid[1] |

| Other Identifiers | MFCD00143016[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid[1] |

| Color | No data available |

| Odor | No data available |

| Melting Point | No data available[1] |

| pH | No data available |

| Stability | Stable under normal handling and storage conditions[1] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the substance.

Table 3: GHS Hazard Classification

| Classification | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 - Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Eye Irrit. 2A | H319 - Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335 - May cause respiratory irritation[1] |

The hazard communication workflow, from identification to protective measures, is crucial for safe laboratory practice.

Caption: Hazard Communication Workflow for this compound.

Safety Ratings

Safety ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) provide a quick overview of the material's hazards.

Table 4: NFPA and HMIS III Ratings

| Rating System | Health | Flammability | Reactivity/Physical Hazard |

|---|---|---|---|

| NFPA | 3[1] | 0[1] | 0[1] |

| HMIS III | 2[1] | 0[1] | 0[1] |

-

NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury.[1]

-

HMIS Health Hazard 2: Temporary or minor injury may occur.[1]

-

Flammability/Fire Hazard 0: Materials that will not burn.[1]

-

Reactivity/Physical Hazard 0: Normally stable, even under fire exposure conditions, and not reactive with water.[1]

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are essential to minimize risk.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Emergency eye wash fountains and safety showers should be readily available.[1]

-

Handling Practices: Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1]

-

Personal Protective Equipment:

-

Conditions: Store in a dry, cool, and well-ventilated area.[1]

-

Container: Keep the container tightly closed when not in use.[1]

-

Special Requirements: The substance is hygroscopic; keep contents under an inert gas.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.[1]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Caption: First Aid Response Workflow for Accidental Exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration. Seek medical attention.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water and get medical advice.[1]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1] Get medical advice.[1]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided safety sheets, a plausible synthesis method is the Friedel–Crafts acylation. This reaction is a standard method for preparing aryl ketones.

This protocol is a representative example and should be adapted and optimized by qualified chemists.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add succinic anhydride (1.0 equivalent) to the mixture while stirring.

-

Substrate Addition: Once the succinic anhydride has complexed with the Lewis acid, add 1,3-difluorobenzene (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthesis via Friedel–Crafts Acylation.

Toxicological and Ecological Information

-

Toxicological Effects: The primary known effects are irritation to the skin, eyes, and respiratory system.[1] Specific data on acute toxicity (LD50/LC50), carcinogenicity, and reproductive toxicity are not classified or available in the reviewed documents.[1]

-

Ecological Information: Data on the environmental impact of this substance is limited. It is advised to avoid release into the environment.[1]

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always adhere to good laboratory practices and consult with safety professionals.

References

Methodological & Application

Application Notes and Protocols for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS No. 110931-77-6) is a fluorinated organic compound primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a difluorophenyl group and a butanoic acid chain with a ketone, makes it a versatile building block in medicinal chemistry. While direct biological applications of this compound are not extensively documented in publicly available literature, its role as a precursor in the synthesis of bioactive molecules, such as the antifungal agent Posaconazole, is well-established. This document provides an overview of its known applications, a detailed protocol for its synthesis, and a discussion of its potential, albeit speculative, biological relevance based on structurally related compounds.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 110931-77-6 | [2] |

| Molecular Formula | C₁₀H₈F₂O₃ | [2] |

| Molecular Weight | 214.17 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |

Primary Application: Intermediate in Pharmaceutical Synthesis

The principal application of this compound is as a crucial intermediate in the multi-step synthesis of the triazole antifungal agent, Posaconazole.[1] Posaconazole is a broad-spectrum antifungal used for the treatment and prophylaxis of invasive fungal infections. The butanoic acid derivative serves as a foundational scaffold onto which further chemical moieties are added to construct the final complex structure of the active pharmaceutical ingredient.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Materials:

-

1,3-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of succinic anhydride in dichloromethane to the flask with continuous stirring.

-

Friedel-Crafts Acylation: To the stirred mixture, add 1,3-difluorobenzene dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Biological Activity (Theoretical)

While there is a lack of direct evidence for the biological activity of this compound, structurally similar compounds have been reported to possess anti-inflammatory and immunomodulatory properties. For instance, flobufen, a related biphenyl-oxobutanoic acid derivative, has demonstrated anti-inflammatory and antiarthritic effects.[3] These effects are often mediated through the modulation of inflammatory signaling pathways.

Hypothetical Signaling Pathway Modulation:

Based on the activity of related compounds, it is plausible that this compound or its derivatives could potentially modulate inflammatory pathways such as the NF-κB signaling cascade. This pathway is central to the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating a hypothetical mechanism of action for a related anti-inflammatory compound.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Experimental Workflow: Synthesis and Purification

The overall workflow for the preparation and purification of this compound is summarized in the following diagram.

Caption: Workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable chemical intermediate in the pharmaceutical industry. While its direct biological effects are not well-characterized, its structural relationship to known anti-inflammatory agents suggests a potential, yet unproven, for similar activities. The primary and confirmed application remains its use as a building block in the synthesis of more complex molecules. Researchers and drug development professionals can utilize the provided synthesis protocol as a foundation for obtaining this compound for their synthetic needs. Further investigation would be required to elucidate any inherent biological activity.

References

Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 3-(2,4-Difluorobenzoyl)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The described protocol is based on established methods for structurally related aromatic carboxylic acids and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

3-(2,4-Difluorobenzoyl)propanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). Its purity and concentration are critical parameters that require accurate and reliable analytical methods for their determination. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 3-(2,4-Difluorobenzoyl)propanoic acid.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (v/v) = 60:40 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or Milli-Q

-

Phosphoric Acid (H₃PO₄): Analytical grade

-

3-(2,4-Difluorobenzoyl)propanoic acid reference standard: Purity ≥ 98%

Standard Solution Preparation

Accurately weigh approximately 10 mg of 3-(2,4-Difluorobenzoyl)propanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation

For analysis of bulk drug substance, accurately weigh an amount of the sample equivalent to 10 mg of 3-(2,4-Difluorobenzoyl)propanoic acid and prepare a 100 µg/mL solution in the mobile phase. For reaction monitoring, an aliquot of the reaction mixture can be diluted with the mobile phase to a concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation (Representative Data)

The following table summarizes the typical performance characteristics of this HPLC method. Note: This data is representative and should be verified experimentally.

| Parameter | Result |

| Retention Time (t_R) | Approximately 4.5 min |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow and Diagrams

The logical flow of the analytical procedure is outlined below.

Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agents Utilizing 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of triazole-based antifungal agents using 4-(2,4-difluorophenyl)-4-oxobutanoic acid as a key starting material. The document includes detailed synthetic protocols, antifungal activity data, and insights into the mechanism of action.

Introduction

Triazole antifungal agents represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51), which is part of the cytochrome P450 enzyme system. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell growth arrest and death. The 2,4-difluorophenyl moiety is a common structural feature in many potent triazole antifungals, such as voriconazole and posaconazole. This compound serves as a valuable precursor for the synthesis of these and other novel triazole derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.

The nitrogen atom (N4) of the triazole ring in these antifungal agents coordinates to the heme iron atom in the active site of CYP51. This binding prevents the natural substrate, lanosterol, from accessing the enzyme's active site, thereby halting the ergosterol synthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and replication.[1]

Figure 1. Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Synthesis of Triazole Antifungal Agents

The synthesis of triazole-containing antifungal agents from this compound typically involves a multi-step process. A key intermediate is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The general workflow for the synthesis and subsequent screening is outlined below.

Figure 2. General workflow for the synthesis and screening of antifungal agents from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid via Wittig Reaction

This protocol describes a method for converting the ketone in this compound to an alkene, a key step in the synthesis of certain antifungal precursors.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Sodium tert-butoxide

-

Toluene

-

Dichloromethane (DCM)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

To a flask containing toluene, add this compound (1.0 kg) and methyltriphenylphosphonium bromide (2.2 kg) at room temperature under a nitrogen atmosphere.[2]

-

Cool the reaction mixture to 10-15°C.

-

Add sodium tert-butoxide (1.12 kg) and heat the mixture to 60-65°C for 5 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 10°C and add water (10 L).

-

Raise the temperature to 30°C and separate the toluene and aqueous layers.

-

Wash the aqueous layer with dichloromethane (5 L) and stir for 15 minutes.

-

Separate the layers and acidify the aqueous layer to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(2,4-difluorophenyl)-pent-4-enoic acid.

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol outlines the synthesis of a key triazole intermediate from a difluoroacetophenone precursor.

Materials:

-

2-Chloro-2',4'-difluoroacetophenone

-

1,2,4-Triazole

-

Triethylamine

-

Ethyl acetate

-

Isopropyl alcohol

-

HCl gas in isopropanol

-

Standard glassware for organic synthesis

Procedure:

-

To a mixture of 1,2,4-triazole (30.4 g, 0.44 mole) and triethylamine (15.1 g, 0.15 mole) in refluxing ethyl acetate (186 ml), add a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2 mole) in ethyl acetate (80 ml).[3]

-

Reflux the mixture for six hours, then cool to room temperature.

-

Remove the insoluble materials by filtration.

-

Wash the filtrate with water (2 x 200 ml) and remove the solvent by distillation under reduced pressure.

-

Dissolve the crude product in ethyl acetate (150 ml) and add 25% w/v HCl gas in isopropanol.

-

Granulate the mixture at 0°C for one hour.

-

Collect the solid by filtration and dry to yield the hydrochloride salt of the title compound.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4]

Materials:

-

Synthesized triazole compounds

-

Standard antifungal agents (e.g., Voriconazole, Posaconazole) for comparison

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-